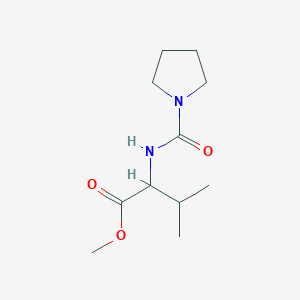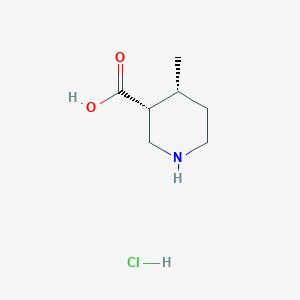![molecular formula C10H19ClN2O B2829947 1-[3-(Dimethylamino)-2-hydroxypropyl]cyclobutane-1-carbonitrile;hydrochloride CAS No. 2375262-35-2](/img/structure/B2829947.png)
1-[3-(Dimethylamino)-2-hydroxypropyl]cyclobutane-1-carbonitrile;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[3-(Dimethylamino)-2-hydroxypropyl]cyclobutane-1-carbonitrile;hydrochloride” is a chemical compound with the CAS Number: 2375262-35-2 . It has a molecular weight of 218.73 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H18N2O.ClH/c1-12(2)7-9(13)6-10(8-11)4-3-5-10;/h9,13H,3-7H2,1-2H3;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 218.73 . It is a powder that is stored at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., are not available in the sources I have access to.Scientific Research Applications
Chemical Synthesis and Heterocyclic Compound Development
One area of research involves the synthesis of novel polyheterocyclic compounds using related chemical structures as precursors. For instance, pyrazolo[1,5‐a]pyrimidine derivatives have been utilized to synthesize a variety of novel compounds, demonstrating the potential for creating new chemical entities with unique properties (Metwally, Abdallah, & Almabrook, 2017).
Pharmaceutical Applications
Another significant area of application is in pharmaceutical research, where related compounds have been developed into drugs. For example, an improved synthesis process for selective serotonin reuptake inhibitors (SSRIs), important for treating depression, highlights the relevance of related chemical structures in drug development (Anthes et al., 2008).
Material Science and Nanotechnology
In material science and nanotechnology, derivatives of similar chemical compounds have been investigated for their potential in creating new materials with desirable properties. For instance, carbon dots synthesized from cyanine dye derivatives show promise for near-infrared fluorescence imaging and photothermal cancer therapy, demonstrating the application of related compounds in biomedical imaging and treatment (Zheng et al., 2016).
Analytical Chemistry
In analytical chemistry, certain compounds have been designed as chemosensors for detecting cyanide anions, showcasing the utility of related chemical structures in environmental monitoring and safety (Chen et al., 2013).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . These codes represent specific hazards and can be looked up in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for more details. The compound also has several precautionary statements associated with it .
properties
IUPAC Name |
1-[3-(dimethylamino)-2-hydroxypropyl]cyclobutane-1-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c1-12(2)7-9(13)6-10(8-11)4-3-5-10;/h9,13H,3-7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFBRODFUWNHEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CC1(CCC1)C#N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid](/img/structure/B2829866.png)


![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2829871.png)

![2-[4-(Propan-2-yloxy)benzenesulfonyl]propanehydrazide](/img/structure/B2829875.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2829880.png)


![5-Cyclopropyl-7-oxa-5-azaspiro[3.4]octane-6,8-dione](/img/structure/B2829884.png)

![1-(3-Chloro-4-methoxyphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/structure/B2829886.png)
